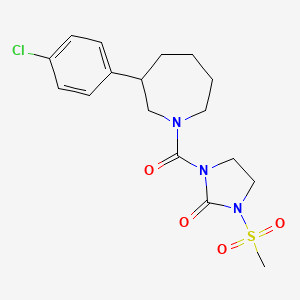
1-(3-(4-Chlorophenyl)azepane-1-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(4-Chlorophenyl)azepane-1-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as 'Compound A' and is a member of the imidazolidinone family.
Mecanismo De Acción
The mechanism of action of 1-(3-(4-Chlorophenyl)azepane-1-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are essential for the survival and growth of cancer cells, viruses, and bacteria.
Biochemical and Physiological Effects:
1-(3-(4-Chlorophenyl)azepane-1-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and inhibit bacterial growth. It has also been shown to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(3-(4-Chlorophenyl)azepane-1-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one is its potent activity against cancer cells, viruses, and bacteria. This makes it a promising lead compound for the development of new drugs. However, one of the main limitations is its potential toxicity and side effects. Further studies are needed to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for the study of 1-(3-(4-Chlorophenyl)azepane-1-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one. One of the main areas of research is the development of new drugs based on this compound. Further studies are needed to determine its safety and efficacy in animal models and clinical trials. Another area of research is the study of its mechanism of action and its potential interactions with other drugs. Finally, further studies are needed to determine its potential applications in other fields of science, such as agriculture and environmental science.
Métodos De Síntesis
The synthesis of 1-(3-(4-Chlorophenyl)azepane-1-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one can be achieved through a multi-step process involving the reaction of various reagents. The first step involves the reaction of 4-chlorobenzylamine with 1,6-dibromohexane to produce 1-(4-chlorobenzyl)-1-azepane. This intermediate is then reacted with phosgene to produce 1-(4-chlorobenzyl)-1,3-dihydro-2H-imidazol-2-one. The final step involves the reaction of 1-(4-chlorobenzyl)-1,3-dihydro-2H-imidazol-2-one with methylsulfonyl chloride to produce 1-(3-(4-chlorophenyl)azepane-1-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one.
Aplicaciones Científicas De Investigación
1-(3-(4-Chlorophenyl)azepane-1-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one has been extensively studied for its potential applications in various fields of science. One of the most promising applications is in the field of medicinal chemistry, where it has shown potential as a lead compound for the development of new drugs. It has been shown to possess potent antitumor, antiviral, and antibacterial activities.
Propiedades
IUPAC Name |
1-[3-(4-chlorophenyl)azepane-1-carbonyl]-3-methylsulfonylimidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN3O4S/c1-26(24,25)21-11-10-20(17(21)23)16(22)19-9-3-2-4-14(12-19)13-5-7-15(18)8-6-13/h5-8,14H,2-4,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHWFBSKFCBCKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(C1=O)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-hydroxy-3-methoxyphenyl)-2-phenyl-5-propyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B3004191.png)
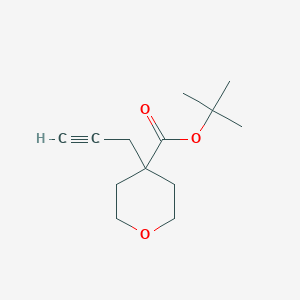
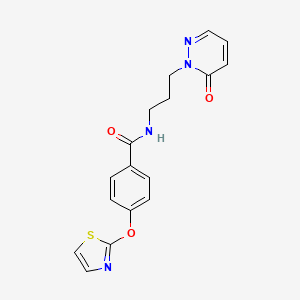
![5-[(3-Bromophenyl)methyl]-2-oxo-1,3-oxazolidine-5-carboxylic acid](/img/structure/B3004195.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B3004197.png)
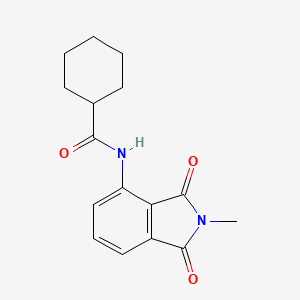
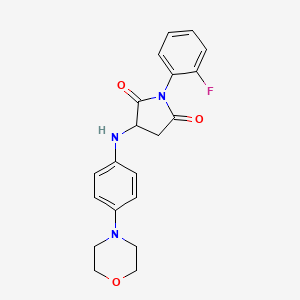

![2-5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylpyridine](/img/structure/B3004202.png)

![1-(4-Methylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B3004209.png)
![2-(7-(4-bromophenyl)-3,8-dioxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(o-tolyl)acetamide](/img/structure/B3004210.png)
![4,6-Dichloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one](/img/structure/B3004211.png)
